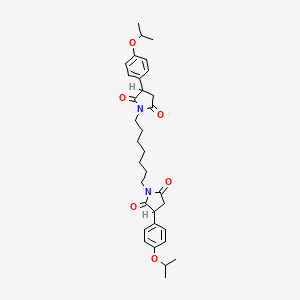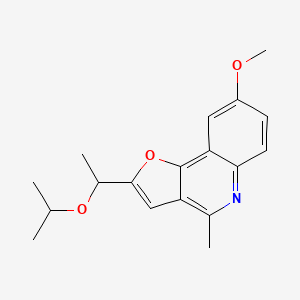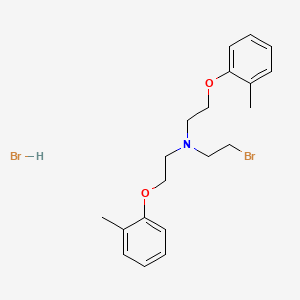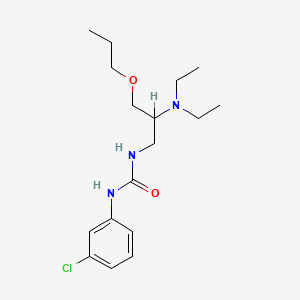
N-Ethylcyclohexanesulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylcyclohexanesulfamic acid is an organic compound with the molecular formula C8H17NO3S. It is a derivative of cyclohexane, where a sulfamic acid group is attached to the cyclohexane ring, and an ethyl group is bonded to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylcyclohexanesulfamic acid typically involves the reaction of cyclohexylamine with ethyl chloroformate, followed by the introduction of a sulfamic acid group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to optimize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: N-Ethylcyclohexanesulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Ethylcyclohexanesulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Ethylcyclohexanesulfamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Comparación Con Compuestos Similares
Cyclohexanesulfamic acid: Lacks the ethyl group, resulting in different chemical properties.
N-Methylcyclohexanesulfamic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: This structural difference makes it distinct from other similar compounds and provides specific advantages in certain chemical and industrial processes .
Propiedades
Número CAS |
69103-74-8 |
|---|---|
Fórmula molecular |
C8H17NO3S |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
cyclohexyl(ethyl)sulfamic acid |
InChI |
InChI=1S/C8H17NO3S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11,12) |
Clave InChI |
MUCHRXAJSKBSEQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



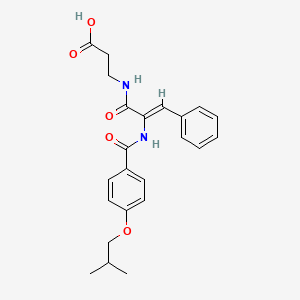
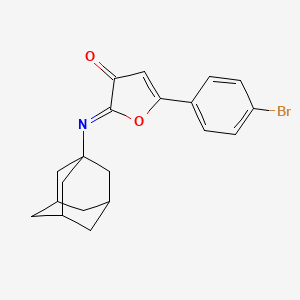
![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)


![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726711.png)
![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)
